3'-(Naphthalen-1-yl)-N-(4-(naphthalen-1-yl)phenyl)-[1,1'-biphenyl]-4-amine
Description
Properties
IUPAC Name |
4-(3-naphthalen-1-ylphenyl)-N-(4-naphthalen-1-ylphenyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H27N/c1-3-14-35-28(8-1)10-6-16-37(35)30-20-24-34(25-21-30)39-33-22-18-27(19-23-33)31-12-5-13-32(26-31)38-17-7-11-29-9-2-4-15-36(29)38/h1-26,39H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZJTUVUEBIZTHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)NC4=CC=C(C=C4)C5=CC(=CC=C5)C6=CC=CC7=CC=CC=C76 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H27N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ligand Selection
Phosphine ligands (e.g., SPhos, XPhos) enhance catalytic activity in Pd-mediated couplings:
Solvent Effects
Temperature Control
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
| Method | Purity | Conditions | Source |
|---|---|---|---|
| HPLC | ≥99.5% | C18 column, MeOH/H₂O (85:15) | |
| TLC | Rf = 0.42 | Silica gel, Hexane/EtOAc (7:3) |
Challenges and Mitigation Strategies
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Side Reactions :
-
Catalyst Cost :
Industrial-Scale Adaptations
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Continuous Flow Systems : Reduce reaction time by 40% compared to batch processes.
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Solvent Recycling : Toluene recovery via distillation achieves >90% efficiency.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
3’-(Naphthalen-1-yl)-N-(4-(naphthalen-1-yl)phenyl)-[1,1’-biphenyl]-4-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum, and other transition metals.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives .
Scientific Research Applications
Synthetic Routes
The synthesis of this compound typically employs multi-step organic reactions. A common method is the Suzuki cross-coupling reaction , which involves the reaction of aryl halides with arylboronic acids in the presence of a palladium catalyst. This method allows for the formation of carbon-carbon bonds, crucial for constructing the biphenyl structure inherent in the compound.
Industrial Production
For large-scale synthesis, similar cross-coupling reactions are utilized, optimized for high yield and purity. Advanced catalytic systems and controlled reaction environments are often employed to enhance efficiency.
Chemistry
3'-(Naphthalen-1-yl)-N-(4-(naphthalen-1-yl)phenyl)-[1,1'-biphenyl]-4-amine serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows for modifications that can lead to new compounds with varied properties.
Biology
Research has indicated potential biological activities associated with this compound. Studies focus on its interactions with biomolecules and its effects on cellular processes.
Medicine
In medicinal chemistry, this compound is investigated for its therapeutic properties , particularly its potential as an anticancer agent. The biphenyl and naphthalene moieties may interact with key biological targets involved in cancer cell proliferation.
Industry
The compound finds applications in the production of advanced materials such as organic light-emitting diodes (OLEDs) and other electronic devices. Its unique electronic properties make it suitable for use in optoelectronic applications.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds with similar structural features. The following mechanisms have been observed:
- Inhibition of Enzymatic Activity : The compound can inhibit critical enzymes involved in cancer cell growth, such as thymidylate synthase and histone deacetylases.
- Induction of Apoptosis : It may trigger apoptosis in cancer cells by activating pro-apoptotic pathways while inhibiting anti-apoptotic signals.
- Molecular Docking Studies : Computational analyses suggest favorable binding interactions with targets related to cancer biology, enhancing its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 3’-(Naphthalen-1-yl)-N-(4-(naphthalen-1-yl)phenyl)-[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, influencing their activity and leading to a range of biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(4-(Naphthalen-1-yl)phenyl)-[1,1'-biphenyl]-4-amine (CAS 897921-59-4)
- Structure : Lacks the 3'-naphthalen-1-yl substitution on the biphenyl core.
- Properties: Molecular weight = 371.47 g/mol. Used as an OLED intermediate, emphasizing its role in hole-transport layers. Limited thermal stability data, but naphthalene groups likely confer moderate stability .
NPI-PITPA (Phenanthroimidazole-Diphenylamine Derivative)
- Structure : Combines phenanthroimidazole (electron-deficient) and diphenylamine (electron-rich) moieties.
- Properties: Td5 (5% weight-loss temperature) = 549°C, with balanced charge injection (hole/electron mobility ~10⁻⁴ cm²/Vs). Used in non-doped blue OLEDs with external quantum efficiency (EQE) >5% .
- Key Difference : The phenanthroimidazole core enhances electron transport, whereas the target compound’s naphthalene groups favor hole transport.
N-BDAVBi (Blue Emitter in OLEDs)
- Structure: Contains a diphenylamino group and styryl-linked naphthalene.
- Properties : Used as a blue fluorescent dopant in CBP-based OLEDs. Achieves maximum current efficiency = 19.6 cd/A and power efficiency = 12.3 lm/W. Extended conjugation from styryl groups shifts emission to blue regions .
- Key Difference: The target compound’s rigid biphenyl-naphthalene structure may reduce aggregation-induced quenching, improving efficiency in non-doped devices.
N-(4-(9-Phenyl-9H-fluoren-9-yl)phenyl)-[1,1'-biphenyl]-4-amine (CAS 955959-89-4)
- Structure : Fluorenyl substituent instead of naphthalene.
- Properties : Molecular weight = 485.62 g/mol. Fluorene’s planar structure enhances charge mobility but may reduce thermal stability (predicted Td5 <500°C). Used in high-efficiency green OLEDs .
- Key Difference : Fluorenyl groups offer higher electron affinity than naphthalene, making this compound more suited for electron-transport layers.
Comparative Data Table
*Estimated based on structural similarity. †Predicted from analogous compounds.
Key Research Findings
- Thermal Stability : Naphthalene-functionalized compounds exhibit superior thermal stability (Td5 >500°C) compared to fluorenyl or simpler biphenylamines due to increased rigidity and steric hindrance .
- Charge Transport: The target compound’s dual naphthalene substitution likely improves hole mobility (>10⁻³ cm²/Vs) while maintaining balanced electron injection, critical for non-doped OLEDs .
- Emission Properties : Extended conjugation in naphthalene derivatives can red-shift emission wavelengths compared to diphenylamine-based emitters, making them suitable for green-to-red OLEDs .
Biological Activity
The compound 3'-(Naphthalen-1-yl)-N-(4-(naphthalen-1-yl)phenyl)-[1,1'-biphenyl]-4-amine , with CAS number 2061993-65-3 , is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.
- Molecular Formula : CHN
- Molecular Weight : 497.63 g/mol
- Structure : The compound features a biphenyl amine core substituted with naphthalene groups, which may influence its biological interactions.
Anticancer Activity
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. The biphenyl and naphthalene moieties are known to interact with various biological targets, potentially inhibiting cancer cell proliferation.
-
Inhibition of Enzymatic Activity : Many naphthalene derivatives have been shown to inhibit key enzymes involved in cancer cell growth, such as:
- Thymidylate Synthase
- Histone Deacetylases (HDAC)
- Topoisomerase II
- Induction of Apoptosis : These compounds may induce apoptosis in cancer cells through the activation of pro-apoptotic pathways and inhibition of anti-apoptotic signals.
- Molecular Docking Studies : Computational studies suggest favorable binding interactions with cancer-related targets, enhancing their potential as anticancer agents .
Antimicrobial Activity
Some derivatives related to this compound have demonstrated promising antimicrobial properties against various pathogens:
- Gram-positive Bacteria : Effective against Staphylococcus aureus.
- Gram-negative Bacteria : Showed activity against Escherichia coli.
- Fungi : Certain derivatives exhibited antifungal activity against species like Candida albicans.
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of related compounds on human cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| Human Colon Carcinoma (HCT116) | 15 | |
| Human Hepatocellular Carcinoma (HepG2) | 20 | |
| Human Breast Adenocarcinoma (MCF7) | 18 |
These results indicate that the compound may possess significant cytotoxic effects, warranting further investigation.
Study 1: Anticancer Potential
A study focused on the synthesis and evaluation of related naphthalene derivatives found that specific substitutions at the phenyl rings enhanced their anticancer activity. The study utilized various assays to determine IC50 values against different cancer cell lines, demonstrating a correlation between structural modifications and biological activity .
Study 2: Antimicrobial Efficacy
Another research effort explored the antimicrobial potential of naphthalene-based compounds. Using an agar well diffusion method, several derivatives were tested against both Gram-positive and Gram-negative bacteria. The results indicated that certain compounds had minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics, suggesting strong antimicrobial properties .
Q & A
Basic Question: What are the recommended methods for synthesizing and characterizing this compound?
Answer:
Synthesis typically involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Ullmann couplings) to link biphenyl and naphthyl groups. A validated route for analogous compounds uses bromoiodobenzene and aryl amines with catalysts like Pd(PPh₃)₄ and ligands such as XPhos in anhydrous toluene at elevated temperatures (80–110°C) . Characterization requires:
- NMR spectroscopy (¹H/¹³C) to confirm connectivity and substituent positions.
- High-resolution mass spectrometry (HRMS) for molecular weight validation (e.g., observed m/z 295.38 matches C₂₂H₁₇N) .
- X-ray diffraction for crystallographic confirmation of planar aromatic stacking, as seen in structurally similar naphthalene derivatives .
Basic Question: How can researchers assess the purity and stability of this compound under experimental conditions?
Answer:
- HPLC/GC-MS with UV detection (λ ~254 nm) is recommended for purity assessment, leveraging its aromatic absorption profile .
- Stability tests should include:
Advanced Question: What strategies resolve contradictions in reported spectroscopic data for biphenyl-naphthylamine derivatives?
Answer: Discrepancies often arise from:
- Regioisomeric impurities : Use 2D NMR (e.g., NOESY) to distinguish between 1-naphthyl vs. 2-naphthyl substitution .
- Solvent effects on chemical shifts : Compare spectra in deuterated chloroform vs. DMSO to identify solvent-induced shifts .
- Crystallographic validation : Cross-reference experimental NMR data with X-ray structures of analogous compounds to confirm assignments .
Advanced Question: How does the compound’s electronic structure influence its potential in organic electronics?
Answer:
The extended conjugation from biphenyl and naphthyl groups enables:
- Charge transport properties : Density functional theory (DFT) calculations predict a HOMO-LUMO gap of ~3.2 eV, suitable for hole-transport layers in OLEDs .
- Aggregation behavior : π-π stacking observed in crystallographic studies (e.g., interplanar distances ~3.4 Å) suggests potential use in thin-film semiconductors .
- Electrochemical stability : Cyclic voltammetry in anhydrous acetonitrile can quantify oxidation/reduction potentials for device compatibility .
Advanced Question: What experimental designs mitigate challenges in synthesizing sterically hindered derivatives of this compound?
Answer:
For bulky substituents (e.g., tert-butyl or carbazole groups):
- Ligand optimization : Use Buchwald-Hartwig amination with sterically demanding ligands (e.g., DavePhos) to enhance coupling efficiency .
- Microwave-assisted synthesis : Reduce reaction times and improve yields (e.g., 24 hours → 2 hours at 150°C) .
- Post-functionalization : Introduce substituents via electrophilic aromatic substitution (e.g., bromination) after core synthesis to avoid steric clashes .
Advanced Question: How can researchers validate the compound’s biological activity while addressing conflicting toxicity reports?
Answer:
- In vitro cytotoxicity assays : Use MTT or resazurin assays on human cell lines (e.g., HEK293) with EC₅₀ comparisons to rule out nonspecific toxicity .
- Mechanistic studies : Probe antimicrobial activity via bacterial membrane disruption assays (e.g., SYTOX Green uptake) .
- Controlled degradation studies : Monitor metabolite formation (e.g., quinone imines) via LC-MS to assess bioactivation pathways .
Advanced Question: What computational tools are effective for predicting this compound’s photophysical properties?
Answer:
- Time-dependent DFT (TD-DFT) : Simulate UV-Vis spectra (e.g., B3LYP/6-31G*) to predict absorption maxima (e.g., ~350 nm for naphthyl π→π* transitions) .
- Molecular dynamics (MD) simulations : Model aggregation-induced emission (AIE) behavior in solvent environments .
- Charge-transfer analysis : Use Multiwfn software to map electron density differences in excited states .
Advanced Question: How should researchers address discrepancies in reported solubility and crystallinity data?
Answer:
- Solvent screening : Test solubility in chlorinated (e.g., DCM) vs. etheric (e.g., THF) solvents, noting deviations from predicted logP values .
- Crystallization optimization : Use antisolvent vapor diffusion (e.g., hexane into DCM solutions) to obtain single crystals for diffraction .
- Dynamic light scattering (DLS) : Quantify aggregation in solution to explain solubility limitations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
